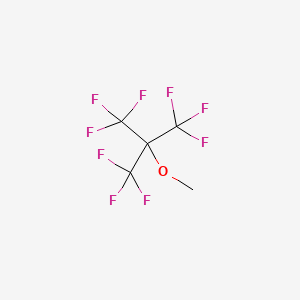
6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline is a quinoline derivative known for its unique chemical structure and properties This compound is part of the dihydroquinoline family, which is characterized by the presence of a partially hydrogenated quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-methylquinoline with ethyl iodide and diethyl sulfate in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dihydroquinoline ring to a fully hydrogenated quinoline.
Substitution: The ethoxy, diethyl, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s potential biological activity makes it a candidate for studies on antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an antioxidant in rubber and plastic manufacturing to prevent degradation.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, as an antioxidant, it can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another quinoline derivative with similar antioxidant properties.
2-Methylquinoline: A simpler quinoline compound used as a precursor in the synthesis of more complex derivatives.
Ethoxyquin: A well-known antioxidant used in food preservation and animal feed.
Uniqueness
6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline is unique due to its specific substituents, which confer distinct chemical and physical properties. Its combination of ethoxy, diethyl, and methyl groups enhances its stability and reactivity, making it suitable for various applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
66170-14-7 |
|---|---|
Molekularformel |
C16H23NO |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
6-ethoxy-2,4-diethyl-2-methyl-1H-quinoline |
InChI |
InChI=1S/C16H23NO/c1-5-12-11-16(4,6-2)17-15-9-8-13(18-7-3)10-14(12)15/h8-11,17H,5-7H2,1-4H3 |
InChI-Schlüssel |
WBHGOIVGFZNQRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(NC2=C1C=C(C=C2)OCC)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)





![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
